2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1-(4-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3/c1-5-27(6-2)11-12-28-22(17-7-9-18(26)10-8-17)21-23(29)19-13-15(3)16(4)14-20(19)31-24(21)25(28)30/h7-10,13-14,22H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSWZAPADZILSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique chromeno-pyrrole structure. This compound has garnered interest due to its potential therapeutic applications in various fields of medicine, particularly in oncology and infectious disease treatment. The following sections will explore its biological activity, synthesis methods, and potential applications based on available research findings.
Structural Characteristics
The molecular structure of this compound features:
- A chromeno moiety fused with a pyrrole ring.
- Substituents including a diethylamino group and a 4-fluorophenyl group.
These structural features suggest potential biological activities that may include anticancer and antimicrobial properties.
Synthesis Methods
The synthesis of this compound typically involves several synthetic routes. The synthesis can be achieved through multicomponent reactions that allow for the construction of the chromeno-pyrrole core. For instance:
- Reagents : Common reagents include diethylamine, 4-fluorobenzaldehyde, and various catalysts.
- Conditions : Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
- Yield : Reported yields for similar compounds range from 63% to 94% depending on the specific reaction conditions used .
The proposed mechanism of action for compounds with similar structures typically involves:
- Binding Affinity : Interaction with specific biological targets such as enzymes or receptors implicated in disease processes.
- Inhibition Pathways : Potential inhibition of critical pathways involved in inflammation or cancer progression.
Techniques like surface plasmon resonance (SPR) and molecular docking simulations can be employed to elucidate these interactions further.
Case Studies and Research Findings
Research on structurally related compounds has highlighted several promising findings:
- Chromeno[2,3-c]pyrroles have shown antioxidant activity and potential as glucokinase activators .
- Some derivatives have demonstrated significant anticancer effects against multidrug-resistant cancer cell lines .
- Investigations into the antibacterial properties of chromeno-pyrrole derivatives have indicated efficacy comparable to established antibiotics like gentamicin .
Q & A
Q. What are the standard synthetic protocols for synthesizing the title compound and its analogs?
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 4-fluorobenzaldehyde), and primary amines (e.g., diethylaminoethylamine). The reaction proceeds under mild conditions (room temperature to 80°C) in solvents like ethanol or acetonitrile, yielding 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. Isolation is achieved through crystallization, avoiding chromatography .
Q. How can the purity and structural integrity of the synthesized compound be verified?
Characterization methods include:
- NMR spectroscopy : Confirm substituent positions and diastereomeric purity (e.g., diethylaminoethyl group integration at δ ~3.2–3.5 ppm).
- Mass spectrometry : Validate molecular weight (e.g., exact mass ~467.2 g/mol).
- IR spectroscopy : Identify carbonyl stretches (~1720 cm⁻¹ for dione groups) .
Q. What solvent systems are optimal for crystallization?
Ethanol, hexane-EtOAc mixtures, or acetonitrile are preferred for high-yield crystallization. Solvent polarity impacts crystal quality; for example, hexane-EtOAc (1:1) achieved >90% purity for related derivatives .
Q. How does the 4-fluorophenyl substituent influence synthetic efficiency?
Electron-withdrawing groups like fluorine enhance electrophilicity at the aldehyde carbonyl, accelerating imine formation during the multicomponent reaction. This reduces reaction times by ~20% compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can reaction stoichiometry be optimized for derivatives with bulky amines?
For sterically hindered amines (e.g., diethylaminoethyl), increasing hydrazine hydrate equivalents (5–7 eq.) improves cyclization efficiency. Solvent choice (e.g., DMF) enhances solubility, but excess equivalents may require post-reaction quenching .
Q. What strategies mitigate low yields in libraries with diverse substituents?
- Substituent screening : Use electron-deficient aryl aldehydes (e.g., nitro- or cyano-substituted) to stabilize intermediate enolates.
- Temperature modulation : Heating (80°C) for electron-rich aldehydes vs. room temperature for electron-poor variants. Yields range from 45% (sterically hindered amines) to 85% (simple alkylamines) .
Q. How do diastereomeric ratios vary with amine substituents?
Bulky amines (e.g., branched alkyl groups) favor a single diastereomer due to restricted transition-state conformations. For example, diethylaminoethylamine produces a 95:5 diastereomeric ratio, while smaller amines (methyl) yield 70:30 ratios .
Q. What analytical methods resolve contradictions in substituent effects on bioactivity?
- SAR studies : Compare IC₅₀ values across substituent classes (e.g., fluorophenyl vs. chlorophenyl).
- Molecular docking : Correlate steric/electronic profiles with receptor binding (e.g., fluorophenyl’s enhanced π-stacking in hydrophobic pockets) .
Q. How can ring-opening reactions expand functionalization opportunities?
Treating the dione core with hydrazine hydrate generates 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Reaction conditions (3 eq. hydrazine, ethanol, 60°C) preserve stereochemistry, enabling access to fused heterocycles .
Q. What computational tools predict substituent compatibility in multicomponent reactions?
Density Functional Theory (DFT) models assess transition-state energies for substituent pairs. For example, 4-fluorophenyl and diethylaminoethyl groups exhibit low steric clash (ΔG‡ ~15 kcal/mol), favoring high yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
